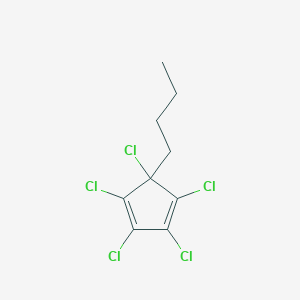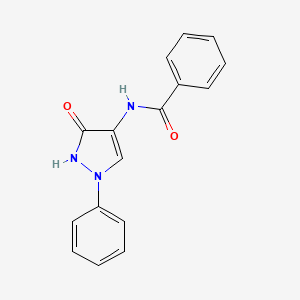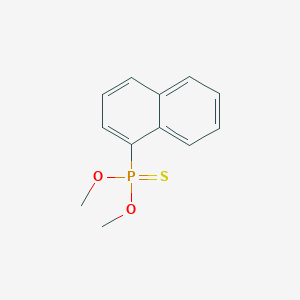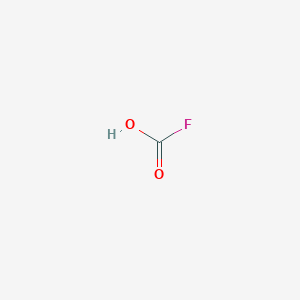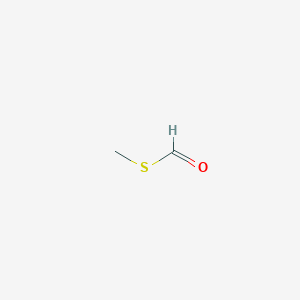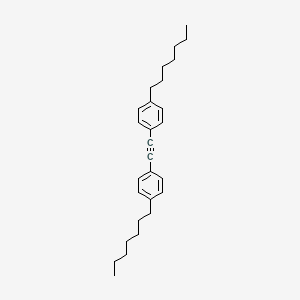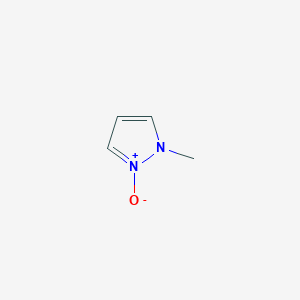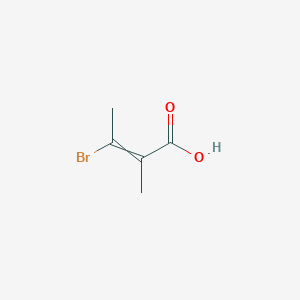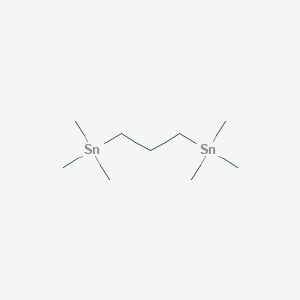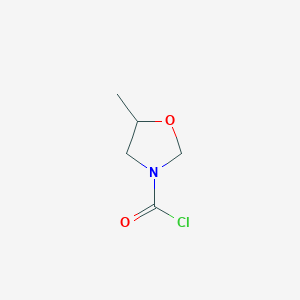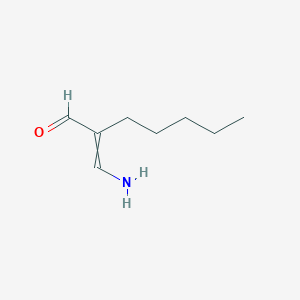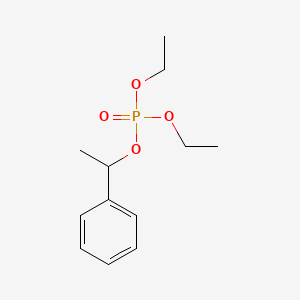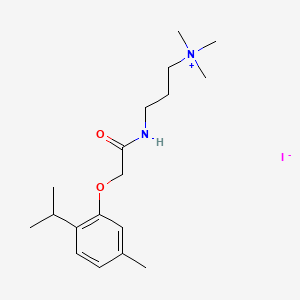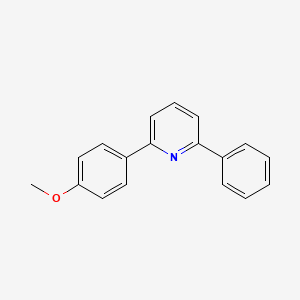
2-(4-Methoxyphenyl)-6-phenylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-6-phenylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a methoxyphenyl group at the 2-position and a phenyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-6-phenylpyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This method is favored for its mild reaction conditions and high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process typically requires the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere to prevent oxidation .
化学反応の分析
Types of Reactions: 2-(4-Methoxyphenyl)-6-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents like bromine or nitric acid are used under acidic conditions.
Major Products Formed:
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
2-(4-Methoxyphenyl)-6-phenylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 2-(4-Methoxyphenyl)-6-phenylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
類似化合物との比較
- 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine
- 2-(4-Methoxyphenyl)acetohydrazide
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Comparison: Compared to these similar compounds, 2-(4-Methoxyphenyl)-6-phenylpyridine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
33777-95-6 |
|---|---|
分子式 |
C18H15NO |
分子量 |
261.3 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-6-phenylpyridine |
InChI |
InChI=1S/C18H15NO/c1-20-16-12-10-15(11-13-16)18-9-5-8-17(19-18)14-6-3-2-4-7-14/h2-13H,1H3 |
InChIキー |
JNNNZFHHJVXGJS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC=CC(=N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


